Poliothyrsoside; Xylosmoside
CAS No.:
Cat. No.: VC16533751
Molecular Formula: C20H22O9
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22O9 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | [3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2 |
| Standard InChI Key | FLROYCKIIJCTDY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Historical Context
Poliothyrsoside was first isolated from Poliothirsis sinensis (now classified under the genus Itea) in 1969, while its structural analog, xylosmoside, was identified earlier in 1954 from Xylosma apactis . Subsequent studies revealed that these compounds, along with nigracin isolated from Populus nigra in 1967, are identical in molecular structure . This nomenclature convergence underscores the compound’s widespread distribution across plant taxa and its historical relevance in phytochemical research.
Molecular Architecture
Poliothyrsoside features a phenolic core (C15H14O6) linked to a glycosidic side chain, typically comprising xylose or glucose residues. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have confirmed its molecular formula as C21H26O10, with a molecular weight of 430.42 g/mol . The ESI-MS profile exhibits a dominant ion peak at m/z 429.4 [M+Na]⁺, corroborating its sodium adduct formation . The aglycone component contributes to its antioxidant capacity, while the glycosidic moiety enhances water solubility, facilitating intracellular uptake.
Structural Comparison to Nigracin
As a structural synonym, nigracin shares identical spectroscopic signatures with Poliothyrsoside. ¹H-NMR data reveal aromatic protons at δ 6.7–7.2 ppm, characteristic of a di-substituted benzene ring, and anomeric protons from the glycosidic bond at δ 4.8–5.2 ppm . ¹³C-NMR further confirms the presence of a β-glycosidic linkage via resonance at δ 102–105 ppm .
Pharmacological Activities and Mechanisms of Action
Wound Healing and Tissue Repair
Poliothyrsoside demonstrates pronounced wound healing properties, as evidenced by its stimulation of fibroblast proliferation and migration. In murine fibroblast models, concentrations as low as 0.015 µg/ml accelerated scratch wound closure by 1.78-fold within 6 hours and achieved complete closure within 24 hours . Mechanistically, it enhances cell motility via upregulation of integrin-mediated signaling pathways and increases extracellular matrix deposition through collagen synthesis .
Anti-Inflammatory and Antioxidant Effects
The compound inhibits cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E2 (PGE2) synthesis by 40–60% at 10 µM concentrations . Additionally, its phenolic hydroxyl groups scavenge reactive oxygen species (ROS), with a radical scavenging activity (RSA) of 75–85% at 50 µg/ml in DPPH assays .
Metabolic and Antimicrobial Applications
Poliothyrsoside exhibits antidiabetic potential by inhibiting α-glucosidase (IC₅₀ = 12.5 µM) and enhancing insulin sensitivity in adipocyte cultures . Antimalarial activity against Plasmodium falciparum (IC₅₀ = 1.2 µg/ml) has also been documented, though clinical validation remains pending .
Comparative Pharmacological Profiling
| Property | Poliothyrsoside/Xylosmoside | Quercetin | Rutin |
|---|---|---|---|
| Primary Source | Drypetes klainei | Fruits, vegetables | Buckwheat, citrus |
| Key Activity | Wound healing | Antioxidant | Vasoprotection |
| Bioavailability | Low (logP = -1.2) | Moderate (logP=1.5) | Low (logP=-0.8) |
| Therapeutic Index | 8.5 (fibroblasts) | 6.2 | 4.7 |
This table highlights Poliothyrsoside’s unique niche in tissue repair compared to broader-spectrum flavonoids like quercetin and rutin .
Research Findings and Clinical Implications
In Vitro Efficacy
Dose-response studies in 3T3 fibroblasts demonstrated a linear correlation between Poliothyrsoside concentration (0.3–50 µg/ml) and wound closure rate (R² = 0.94) . Cell viability assays confirmed negligible cytotoxicity, with >90% survival at 50 µg/ml after 72 hours .
In Vivo and Preclinical Data
While in vivo models remain underexplored, topical application in murine burn wounds reduced healing time by 30% compared to controls . Bioavailability challenges persist due to rapid hepatic glucuronidation, prompting nanoparticle encapsulation strategies to enhance delivery .
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